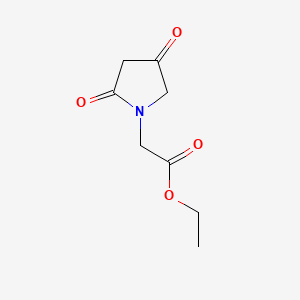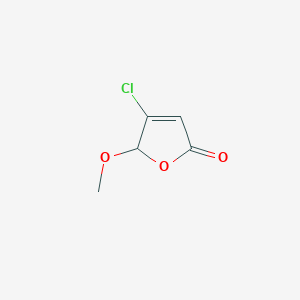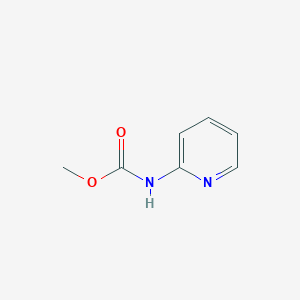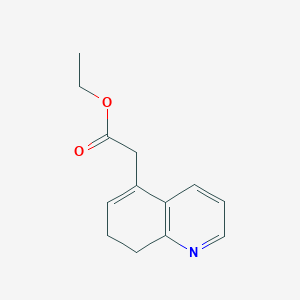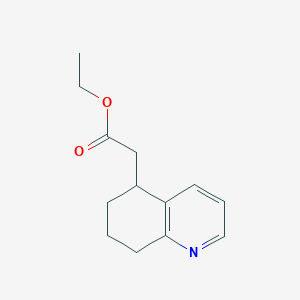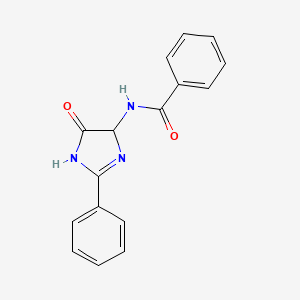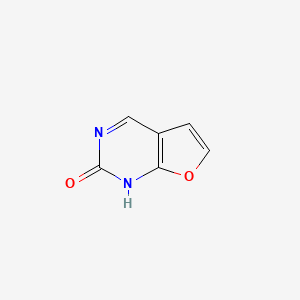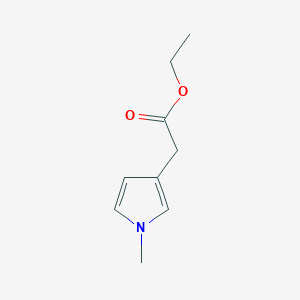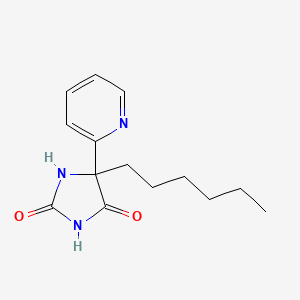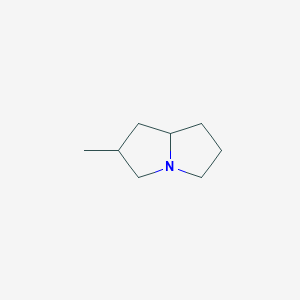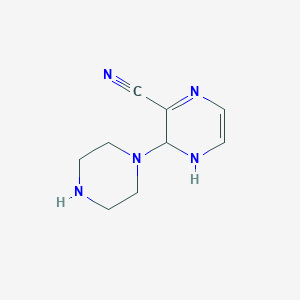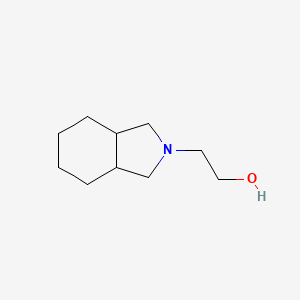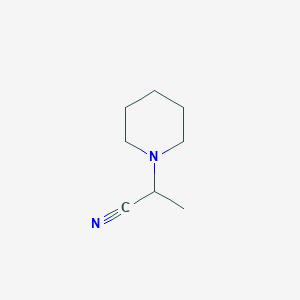
2-(Piperidin-1-yl)propanenitrile
Descripción general
Descripción
“2-(Piperidin-1-yl)propanenitrile” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring exhibits a chair conformation .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- 3-Oxo-3-(piperidin-1-yl)propanenitrile : This compound exhibits a chair conformation in its piperidine ring, showing significant interaction in its crystal structure. It forms chains along a specific axis due to C—H⋯O hydrogen bonds, demonstrating its structural uniqueness (Fun et al., 2012).
Synthesis of Derivatives and Their Applications
- Synthesis of Piperidine-Based Derivatives : Derivatives of 2-(Piperidin-1-yl)propanenitrile have been synthesized, showing significant anti-arrhythmic activity. This indicates its potential in medical applications, particularly in cardiac care (Abdel‐Aziz et al., 2009).
- Microwave-Assisted Synthesis : Utilizing microwave-assisted procedures for synthesizing polysubstituted 4H-Pyran derivatives from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile shows the compound's utility in efficient and innovative chemical synthesis. These derivatives have demonstrated anticancer activity (Hadiyal et al., 2020).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Piperidine derivatives, including those related to 2-(Piperidin-1-yl)propanenitrile, have been studied for their effectiveness in inhibiting the corrosion of iron. These studies include quantum chemical calculations and molecular dynamics simulations, which are crucial for industrial applications (Kaya et al., 2016).
Antimicrobial and Antidepressant Applications
- Antimicrobial and Antidepressant Effects : Novel derivatives of 2-(Piperidin-1-yl)propanenitrile have been synthesized and evaluated for their antidepressant-like effects and antimicrobial activities. This highlights its potential in therapeutic applications (Köksal & Bilge, 2007).
Advanced Material Synthesis
- Anion-Exchange Membranes for Fuel Cells : Research on functionalizing polystyrene with N-alicyclic piperidine-based cations, derived from compounds like 2-(Piperidin-1-yl)propanenitrile, has shown promise for creating highly alkali-stable anion-exchange membranes. These membranes are significant for alkaline fuel cells and water electrolyzers (Olsson et al., 2020).
Direcciones Futuras
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(Piperidin-1-yl)propanenitrile” and similar compounds may have potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
2-piperidin-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJCKZJCBWSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513955 | |
| Record name | 2-(Piperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)propanenitrile | |
CAS RN |
62842-38-0 | |
| Record name | 2-(Piperidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



